molecular formula C6H12N2O3S B2892199 1-Methanesulfonylpyrrolidine-2-carboxamide CAS No. 1104853-51-1

1-Methanesulfonylpyrrolidine-2-carboxamide

Cat. No. B2892199
CAS RN: 1104853-51-1
M. Wt: 192.23
InChI Key: LDCNCSITMAYQMC-UHFFFAOYSA-N
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Description

“1-Methanesulfonylpyrrolidine-2-carboxamide” is a chemical compound with the CAS Number: 1104853-51-1 . It has a molecular weight of 192.24 . The IUPAC name for this compound is 1-(methylsulfonyl)-2-pyrrolidinecarboxamide .


Molecular Structure Analysis

The InChI code for “1-Methanesulfonylpyrrolidine-2-carboxamide” is 1S/C6H12N2O3S/c1-12(10,11)8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methanesulfonylpyrrolidine-2-carboxamide” include a molecular weight of 192.24 . More detailed properties such as melting point, boiling point, and density were not found in the available data.

Scientific Research Applications

Aromatization and Oxidation Reactions

A combination of methanesulfonic acid with sodium nitrite in the presence of wet SiO2 has been utilized as an effective oxidizing agent for the transformation of 1,4-dihydropyridines to pyridine derivatives under mild conditions, yielding excellent outcomes. This method exemplifies the role of methanesulfonic acid derivatives in facilitating heterocyclic compound synthesis, which is pivotal in pharmaceutical research and material science (K. Niknam et al., 2006).

Synthesis of Benzothiazoles and Benzoxazoles

Methanesulfonic acid/SiO2 has been found as an expeditious mixture for synthesizing 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids. This process highlights the versatility of methanesulfonic acid derivatives in promoting cyclization reactions, which are crucial for constructing biologically active compounds and materials (H. Sharghi & O. Asemani, 2009).

Catalysis and Green Chemistry

Methanesulfonic acid has been utilized as a catalyst in various green chemistry applications, including the synthesis of benzoxazoles directly from carboxylic acids. This showcases its role in environmentally benign synthesis routes, emphasizing the importance of sustainable practices in chemical research (Dinesh Kumar et al., 2008).

properties

IUPAC Name

1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S/c1-12(10,11)8-4-2-3-5(8)6(7)9/h5H,2-4H2,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCNCSITMAYQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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